Fevipiprant Acyl Glucuronide-13CD3
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Overview
Description
Fevipiprant Acyl Glucuronide-13CD3 is a labeled version of Fevipiprant Acyl Glucuronide, which is a metabolite of Fevipiprant. Fevipiprant is an oral, non-steroidal, highly selective, reversible antagonist of the prostaglandin D2 receptor 2 (DP2 receptor). This compound is primarily studied for its potential therapeutic effects in treating conditions such as asthma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Fevipiprant Acyl Glucuronide-13CD3 involves the glucuronidation of Fevipiprant. This process typically requires the presence of UDP-glucuronosyltransferase (UGT) enzymes, which catalyze the conjugation of glucuronic acid to Fevipiprant . The labeled version, this compound, is synthesized by incorporating a labeled glucuronic acid derivative.
Industrial Production Methods
Industrial production of this compound would involve large-scale glucuronidation reactions under controlled conditions to ensure high yield and purity. This process would likely be optimized for efficiency and cost-effectiveness, utilizing advanced bioreactors and purification techniques .
Chemical Reactions Analysis
Types of Reactions
Fevipiprant Acyl Glucuronide-13CD3 undergoes several types of chemical reactions, including:
Hydrolysis: The acyl glucuronide can hydrolyze back to Fevipiprant and glucuronic acid.
Transacylation: This reaction involves the transfer of the acyl group to other nucleophiles, potentially forming protein adducts.
Common Reagents and Conditions
Hydrolysis: Typically occurs under acidic or basic conditions.
Transacylation: Can occur in the presence of nucleophiles such as amino acids or proteins.
Major Products Formed
Hydrolysis: Fevipiprant and glucuronic acid.
Transacylation: Protein adducts and other acylated products.
Scientific Research Applications
Fevipiprant Acyl Glucuronide-13CD3 is primarily used in scientific research to study the metabolism and pharmacokinetics of Fevipiprant. Its applications include:
Chemistry: Understanding the chemical stability and reactivity of acyl glucuronides.
Biology: Investigating the metabolic pathways and enzyme interactions involved in glucuronidation.
Medicine: Evaluating the safety and efficacy of Fevipiprant in clinical trials for conditions such as asthma
Industry: Developing improved drug formulations and delivery methods.
Mechanism of Action
Fevipiprant Acyl Glucuronide-13CD3 exerts its effects by inhibiting the binding of prostaglandin D2 to the DP2 receptor. This inhibition disrupts the inflammatory cascade, reducing inflammation and improving symptoms in conditions like asthma . The molecular targets involved include the DP2 receptor and associated signaling pathways .
Comparison with Similar Compounds
Fevipiprant Acyl Glucuronide-13CD3 is unique due to its specific labeling, which allows for detailed metabolic studies. Similar compounds include:
Fevipiprant: The parent compound, which is also a DP2 receptor antagonist.
Other Acyl Glucuronides: Metabolites of other carboxylic acid-containing drugs that undergo glucuronidation.
This compound stands out due to its specific application in studying the pharmacokinetics and metabolism of Fevipiprant, providing valuable insights into its safety and efficacy .
Properties
Molecular Formula |
C25H25F3N2O10S |
---|---|
Molecular Weight |
606.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[2-[1-[[4-methylsulfonyl-2-(trifluoromethyl)phenyl]methyl]-2-(trideuterio(113C)methyl)pyrrolo[2,3-b]pyridin-3-yl]acetyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H25F3N2O10S/c1-11-15(9-17(31)39-24-20(34)18(32)19(33)21(40-24)23(35)36)14-4-3-7-29-22(14)30(11)10-12-5-6-13(41(2,37)38)8-16(12)25(26,27)28/h3-8,18-21,24,32-34H,9-10H2,1-2H3,(H,35,36)/t18-,19-,20+,21-,24?/m0/s1/i1+1D3 |
InChI Key |
MBOKRTPEPUPMNS-RMHXTNHCSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])C1=C(C2=C(N1CC3=C(C=C(C=C3)S(=O)(=O)C)C(F)(F)F)N=CC=C2)CC(=O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Canonical SMILES |
CC1=C(C2=C(N1CC3=C(C=C(C=C3)S(=O)(=O)C)C(F)(F)F)N=CC=C2)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
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